

An In-depth Technical Guide to the Solubility of 2-(2-Diethylaminoethoxy)ethanol

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Compound of Interest

Compound Name: 2-(2-Diethylaminoethoxy)ethanol

Cat. No.: B027993

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Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-(2-Diethylaminoethoxy)ethanol** (CAS No. 140-82-9), a multifunctional molecule of interest in pharmaceutical development and chemical synthesis. Contradictory information exists in publicly available safety data sheets regarding its solubility. This document critically evaluates this data, presenting a scientifically grounded solubility profile based on the compound's molecular structure, physicochemical properties, and comparative analysis with analogous compounds. We conclude that **2-(2-Diethylaminoethoxy)ethanol** is expected to be highly soluble, likely miscible, in water and polar organic solvents, contrary to some reports. A detailed experimental protocol for verifying these solubility characteristics is provided for researchers.

Introduction to 2-(2-Diethylaminoethoxy)ethanol

2-(2-Diethylaminoethoxy)ethanol is an organic compound featuring a tertiary amine, an ether, and a primary alcohol functional group.[1] This unique combination of functionalities imparts a balance of hydrophilic and lipophilic characteristics, making it a subject of interest for various applications. It is known as a metabolite of the cough suppressant Butamirate and a degradation product of other pharmaceutical compounds like Oxeladin and Oxybutynin.[2][3] Its utility extends to industrial applications, including the production of low-density packaging foams.[2]

Key Identifiers:

- IUPAC Name: 2-[2-(diethylamino)ethoxy]ethanol[4]
- CAS Number: 140-82-9[5]
- Molecular Formula: $C_8H_{19}NO_2$ [1]
- Molecular Weight: 161.24 g/mol [4]

Analysis of Molecular Structure and Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. **2-(2-Diethylaminoethoxy)ethanol** possesses distinct features that govern its interaction with various solvents:

- **Hydroxyl Group (-OH):** This primary alcohol group is a potent hydrophilic center. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This is the primary driver for its solubility in protic solvents like water and alcohols.
- **Ether Linkage (-O-):** The oxygen atom in the ether group acts as a hydrogen bond acceptor, further contributing to its affinity for polar, protic solvents.
- **Tertiary Amine ($N(CH_2CH_3)_2$):** The nitrogen atom contains a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.
- **Ethyl Groups ($-CH_2CH_3$) and Ethoxy Backbone ($-CH_2CH_2O-$):** These hydrocarbon portions of the molecule impart a degree of lipophilicity (hydrophobicity), allowing for interaction with non-polar solvents through van der Waals forces.

The interplay between the hydrophilic -OH, ether, and amine groups and the lipophilic ethyl groups defines its overall solubility profile.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[2]
Odor	Amine-like	[2][4]
Molecular Weight	161.24 g/mol	[4]
Density	~0.94 g/cm ³	[2]
Boiling Point	~234.7 °C at 760 mmHg	[3]
Flash Point	~96 °C	[2]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
LogP (Predicted)	0.3371	[6]

Solubility Profile: A Critical Evaluation

A review of available data reveals conflicting information. This section aims to resolve these discrepancies through scientific reasoning.

Aqueous Solubility

Several chemical supplier data sheets describe **2-(2-Diethylaminoethoxy)ethanol** as "slightly soluble in water".[4] However, this is highly questionable based on its molecular structure. The presence of three strong hydrogen bond accepting sites (amine N, ether O, hydroxyl O) and one hydrogen bond donating site (hydroxyl H) strongly suggests favorable interactions with water, a polar protic solvent.

Furthermore, a study on the use of aqueous solutions of **2-(2-Diethylaminoethoxy)ethanol** for CO₂ capture prepares solutions with concentrations of 3 to 5 Molar.[7] Such high concentrations are fundamentally incompatible with a substance that is only "slightly soluble" and strongly indicate that the compound is, at a minimum, highly soluble or fully miscible with water. The related compound 2-Ethoxyethanol is noted as being miscible with water.[8]

Conclusion on Aqueous Solubility: Based on structural analysis and application literature, **2-(2-Diethylaminoethoxy)ethanol** is assessed to be miscible with water. The "slightly soluble"

classification is likely a propagated error in supplier documentation.

Organic Solvent Solubility

Data for organic solvents is exceptionally sparse, with multiple sources stating only that it is "Slightly soluble in Chloroform and Methanol".^{[2][3][9]} This claim is also suspect, particularly for methanol. As a polar protic solvent, methanol should readily dissolve the compound due to hydrogen bonding.

A more reliable prediction can be made by applying the principle of "like dissolves like" and examining analogous compounds. The related compound 2-(diethylamino)ethanol is soluble in alcohols and ethers.^[10]

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxyl, ether, and amine groups. High solubility or miscibility is expected.
- **Polar Aprotic Solvents** (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good solubility is expected.
- **Non-Polar Solvents** (e.g., Toluene, Hexane): The lipophilic alkyl chains will facilitate some interaction, but the highly polar functional groups will limit solubility. Partial or slight solubility is expected in toluene, while insolubility is likely in highly non-polar solvents like hexane.

Summary Solubility Table

This table summarizes the reported data and provides a scientifically predicted solubility profile. Researchers should experimentally verify these predictions.

Solvent	Solvent Type	Reported Solubility	Predicted Solubility
Water	Polar Protic	Slightly Soluble[4] / Soluble[1]	Miscible
Methanol	Polar Protic	Slightly Soluble[2][3]	Miscible
Ethanol	Polar Protic	Not Found	Miscible
Chloroform	Weakly Polar	Slightly Soluble[2][3]	Soluble
Acetone	Polar Aprotic	Not Found	Soluble / Miscible
Ethyl Acetate	Polar Aprotic	Not Found	Soluble
Toluene	Non-Polar (Aromatic)	Not Found	Partially Soluble
Hexane	Non-Polar (Aliphatic)	Not Found	Slightly Soluble / Insoluble

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To resolve the data ambiguity, the following standard laboratory protocol can be used to determine the solubility of **2-(2-Diethylaminoethoxy)ethanol**.

Objective: To determine the solubility of **2-(2-Diethylaminoethoxy)ethanol** in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

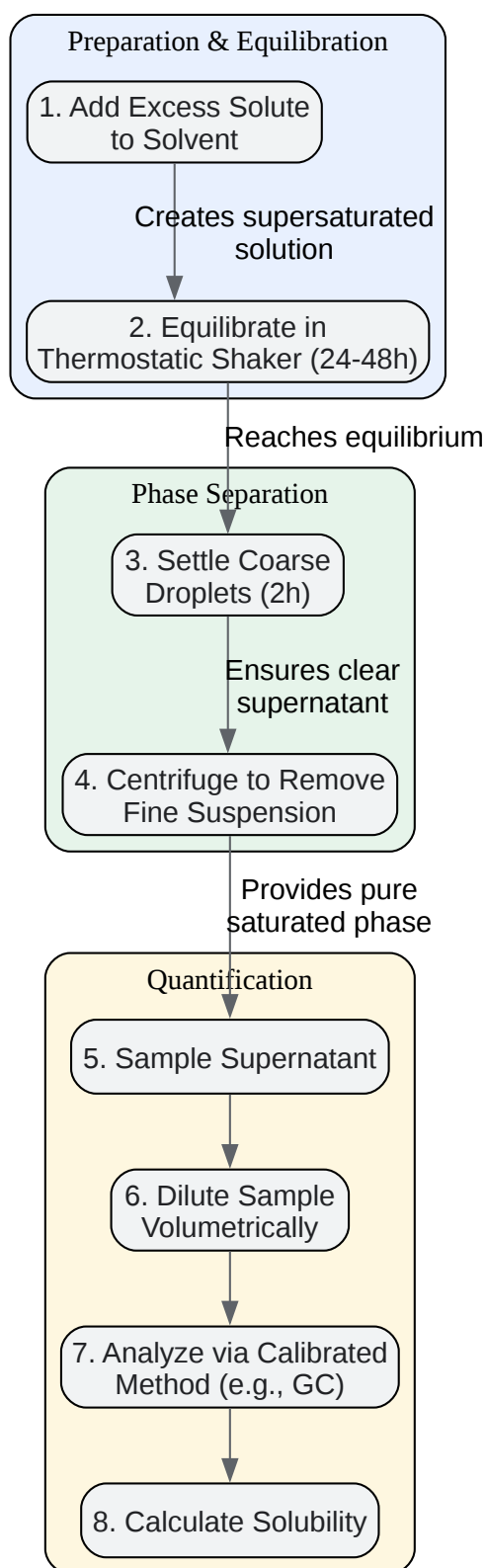
- **2-(2-Diethylaminoethoxy)ethanol** (solute)
- Selected solvents (e.g., water, ethanol, hexane)
- Analytical balance (± 0.1 mg)
- 20 mL glass vials with PTFE-lined screw caps
- Thermostatic shaker or water bath

- Centrifuge
- Calibrated pipettes
- Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.
- Volumetric flasks for standards

Methodology:

- Preparation of Supersaturated Solution:
 - Add an excess amount of **2-(2-Diethylaminoethoxy)ethanol** to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An "excess" ensures that undissolved solute remains, confirming saturation.
 - Causality: Creating a supersaturated solution is critical to ensure that the system reaches thermodynamic equilibrium from a state of saturation, preventing errors from slow dissolution kinetics.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$).
 - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Causality: Constant temperature is vital as solubility is temperature-dependent. Prolonged agitation ensures that the concentration of the solute in the solvent has reached its maximum, stable value.
- Phase Separation:
 - After equilibration, let the vials stand undisturbed in the thermostatic bath for at least 2 hours to allow coarse undissolved droplets to settle.

- To remove any fine, suspended droplets, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 20 minutes.
- Causality: This step is a self-validating control. A clear, single-phase supernatant after centrifugation is essential for accurate sampling. Any cloudiness indicates incomplete separation, which would lead to an overestimation of solubility.
- Sampling and Analysis:
 - Carefully pipette a known aliquot (e.g., 1 mL) of the clear supernatant from the vial. Avoid disturbing the undissolved layer.
 - Dilute the aliquot with a known volume of a suitable solvent in a volumetric flask to bring the concentration within the calibrated range of the analytical instrument.
 - Analyze the diluted sample using a pre-calibrated GC-FID or other appropriate quantitative method.
 - Causality: A pre-established calibration curve (typically with an $R^2 > 0.99$) ensures the trustworthiness and accuracy of the final concentration measurement.
- Calculation:
 - From the measured concentration of the diluted sample, calculate the original concentration in the saturated supernatant.
 - Express the solubility in desired units (e.g., g/100 mL, mol/L).

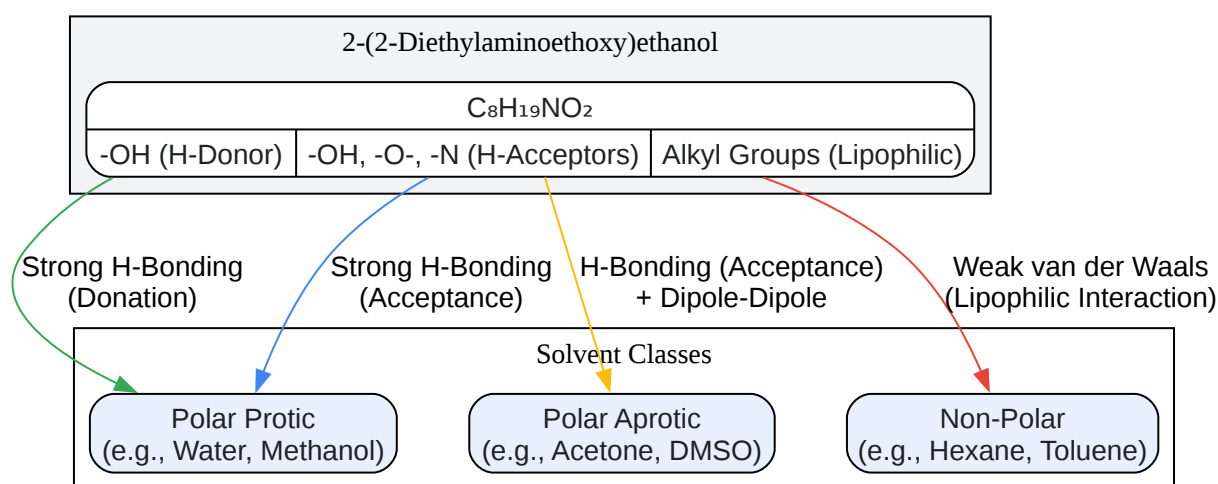


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Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Visualization of Solubility Interactions

The following diagram illustrates the molecular interactions between **2-(2-Diethylaminoethoxy)ethanol** and different solvent classes, which form the basis of its solubility profile.



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Caption: Molecular Interactions Governing Solubility.

Conclusion

While readily available documentation on the solubility of **2-(2-Diethylaminoethoxy)ethanol** is conflicting, a systematic analysis based on chemical first principles, structural analogs, and application-based evidence provides a clearer picture. This compound is predicted to be highly soluble to miscible in water and other polar solvents due to its capacity for extensive hydrogen bonding. Its amphiphilic nature suggests partial solubility in non-polar aromatic solvents and poor solubility in non-polar aliphatic solvents. The provided experimental protocol offers a robust framework for researchers to obtain definitive quantitative data, which is essential for applications in formulation, synthesis, and purification processes.

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